
5-氯-4-碘-2-甲氧基吡啶
描述
5-Chloro-4-iodo-2-methoxypyridine (CIMP) is an organic compound that is used in many scientific applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, and is a central component in several biochemical and physiological research studies.
科学研究应用
化学合成和衍生物形成
5-氯-4-碘-2-甲氧基吡啶已用于各种化学合成中,尤其是在形成独特的吡啶衍生物中。例如,Lechel 等人(2012 年)在尝试制备功能化的 5-碘吡啶衍生物时发现了意外形成的碘[1,3]二氧杂[4,5-c]吡啶,这一反应可以通过称为霍夫曼-勒弗勒-弗雷塔格反应的自由基过程来解释 (Lechel 等人,2012 年)。此外,Bissell 和 Swansiger(1987 年)报道了 3-氯-5-甲氧基吡啶 N-氧化物的硝化,这会导致各种硝基吡啶衍生物,证明了该化合物在卤代吡啶化合物合成中的作用 (Bissell & Swansiger,1987 年)。
光物理和光谱研究
该化合物已被探索其光物理性质。Hagimori 等人(2019 年)合成了 2-吡啶酮互变异构体,包括甲氧基吡啶,并通过实验和计算研究了它们的光谱性质。他们发现这些化合物在各种溶剂中显示出高荧光量子产率 (Hagimori 等人,2019 年)。
在有机合成中的应用
在有机合成中,Walters 和 Carter(1992 年)开发了 3-溴-2-氯-4-甲氧基吡啶作为一种实用的 2,3-吡啶前体,展示了其在生成区域选择性反应性中间体以用于进一步化学转化的用途 (Walters & Carter,1992 年)。
药物化学构建模块
该化合物一直是药物化学中的一个关键构建模块。例如,Gao 等人(2016 年)合成了化合物 MK-1064,其中涉及使用相关的吡啶中间体来开发用于成像研究的 PET 放射性配体 (Gao 等人,2016 年)。
结构和光谱分析
Arjunan 等人(2011 年)对 2-氯-6-甲氧基吡啶的振动和电子光谱进行了详细研究,这提供了对受各种取代基影响的结构和光谱特征的见解 (Arjunan 等人,2011 年)。
作用机制
Target of Action
5-Chloro-4-iodo-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Chloro-4-iodo-2-methoxypyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 5-Chloro-4-iodo-2-methoxypyridine . This reaction is widely applied in the synthesis of biaryls, a class of compounds with two aromatic rings . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 5-Chloro-4-iodo-2-methoxypyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biaryl compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of 5-Chloro-4-iodo-2-methoxypyridine are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a palladium catalyst, and the type of organoboron reagent used . Proper storage is also crucial for maintaining the stability of this compound .
生化分析
Biochemical Properties
5-Chloro-4-iodo-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between 5-Chloro-4-iodo-2-methoxypyridine and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Chloro-4-iodo-2-methoxypyridine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-4-iodo-2-methoxypyridine has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Chloro-4-iodo-2-methoxypyridine exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the oxidation of substrates . Additionally, 5-Chloro-4-iodo-2-methoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-4-iodo-2-methoxypyridine can change over time in laboratory settings due to its stability and degradation properties. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and air can lead to the gradual breakdown of 5-Chloro-4-iodo-2-methoxypyridine, resulting in the formation of degradation products that may have different biochemical effects . In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-4-iodo-2-methoxypyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic efficiency . At higher doses, 5-Chloro-4-iodo-2-methoxypyridine can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s impact on biochemical pathways and cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
5-Chloro-4-iodo-2-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of 5-Chloro-4-iodo-2-methoxypyridine, leading to the formation of metabolites that can be further processed and excreted by the body . These metabolic pathways can influence the compound’s overall bioavailability and toxicity .
Transport and Distribution
The transport and distribution of 5-Chloro-4-iodo-2-methoxypyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cells, 5-Chloro-4-iodo-2-methoxypyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-4-iodo-2-methoxypyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, 5-Chloro-4-iodo-2-methoxypyridine can be found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular localization of this compound can have significant implications for its biochemical effects and overall cellular function .
属性
IUPAC Name |
5-chloro-4-iodo-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJHZFFXHSLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


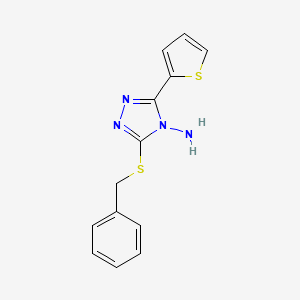
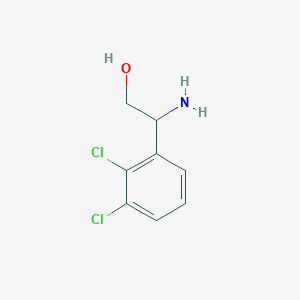


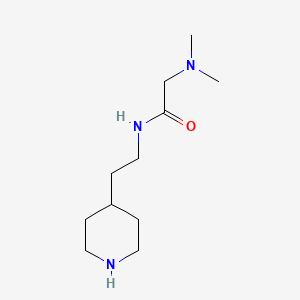
![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)

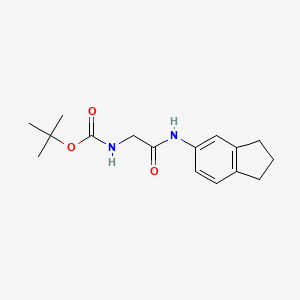
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
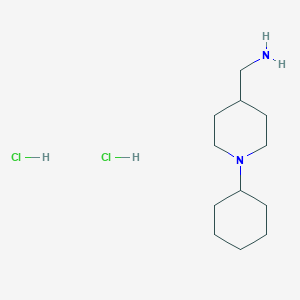
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)
